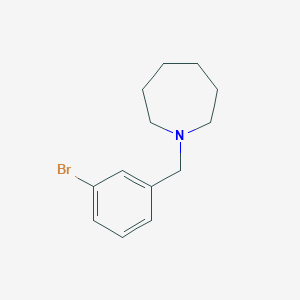

![molecular formula C19H16N4O4S B2519303 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 941968-42-9](/img/structure/B2519303.png)

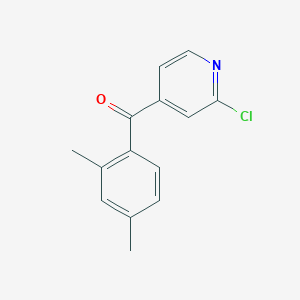

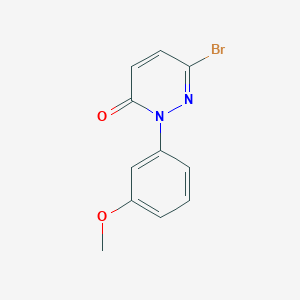

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide”, there are related studies on the synthesis of benzo[d][1,3]dioxole-type compounds . For instance, a unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids has been established . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .科学的研究の応用

Synthesis and Characterization

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a compound that has been studied in various contexts due to its interesting chemical structure and potential biological activities. The synthesis of related benzothiazole derivatives involves copper-catalyzed intramolecular cyclization processes, leading to a variety of N-benzothiazol-2-yl-amides under mild conditions, showcasing the compound's synthetic accessibility (Wang et al., 2008). Similarly, the synthesis of biphenyl benzothiazole-2-carboxamide derivatives has been reported, emphasizing the compound's versatility in generating novel molecules with potential diuretic activity (Yar & Ansari, 2009).

Antimicrobial and Anticancer Properties

Compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 2-phenylamino-thiazole derivatives exhibited notable antimicrobial activity against various bacterial and fungal strains, with some molecules outperforming reference drugs (Bikobo et al., 2017). Additionally, a novel series of benzo[d]thiazole-2-carboxamide derivatives were designed as potential epidermal growth factor receptor (EGFR) inhibitors, displaying moderate to excellent cytotoxicity against high-expressed cancer cell lines while showing weak effects against normal cells, indicating their potential in targeted cancer therapy (Zhang et al., 2017).

Novel Synthesis Approaches and Biological Evaluations

The synthesis and biological evaluation of various benzothiazole derivatives, including those with N-(benzo[d][1,3]dioxol-5-ylmethyl) moieties, have led to the discovery of compounds with promising biological activities. For example, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives revealed potent antiallergy agents, demonstrating the therapeutic potential of structurally similar compounds (Hargrave et al., 1983). In another study, the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones showcased novel antibacterial agents with significant activity against Staphylococcus aureus and Bacillus subtilis, highlighting the antimicrobial potential of compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide (Palkar et al., 2017).

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4S/c24-17(20-9-12-6-7-15-16(8-12)27-11-26-15)14-10-28-19(22-14)23-18(25)21-13-4-2-1-3-5-13/h1-8,10H,9,11H2,(H,20,24)(H2,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQOBQHAJLORJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

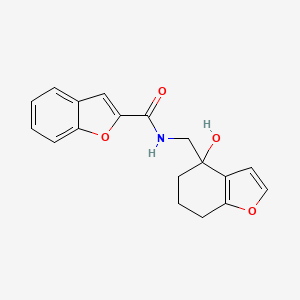

![4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine](/img/structure/B2519222.png)

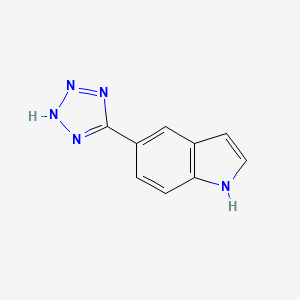

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2519225.png)